
1-Fluoro-3-(3-methyl-1H-pyrazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-(3-methyl-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of fluorinated alcohols. It features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of a fluorine atom and a hydroxyl group makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(3-methyl-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 3-methyl-1H-pyrazole with a fluorinated alcohol precursor. One common method is the nucleophilic substitution reaction where the pyrazole ring is introduced to a fluorinated alcohol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-3-(3-methyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 1-fluoro-3-(3-methyl-1H-pyrazol-1-yl)propan-2-one.
Reduction: Formation of 1-fluoro-3-(3-methyl-1H-pyrazol-1-yl)propane.
Substitution: Formation of 1-amino-3-(3-methyl-1H-pyrazol-1-yl)propan-2-ol or 1-thio-3-(3-methyl-1H-pyrazol-1-yl)propan-2-ol.
Applications De Recherche Scientifique
1-Fluoro-3-(3-methyl-1H-pyrazol-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a bioactive molecule. The fluorine atom can enhance the compound’s stability and bioavailability.
Medicine: Explored for its potential therapeutic properties. The pyrazole ring is a common motif in many pharmaceutical compounds.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-(3-methyl-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-3-(1H-pyrazol-1-yl)propan-2-ol: Lacks the methyl group on the pyrazole ring.
3-(3-methyl-1H-pyrazol-1-yl)propan-2-ol: Lacks the fluorine atom.
1-Fluoro-3-(3-methyl-1H-pyrazol-1-yl)butan-2-ol: Has an additional carbon atom in the alkyl chain.
Uniqueness
1-Fluoro-3-(3-methyl-1H-pyrazol-1-yl)propan-2-ol is unique due to the combination of the fluorine atom, the hydroxyl group, and the methyl-substituted pyrazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H11FN2O |
|---|---|
Poids moléculaire |
158.17 g/mol |
Nom IUPAC |
1-fluoro-3-(3-methylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H11FN2O/c1-6-2-3-10(9-6)5-7(11)4-8/h2-3,7,11H,4-5H2,1H3 |
Clé InChI |
IWFWXQQQORGKTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)CC(CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


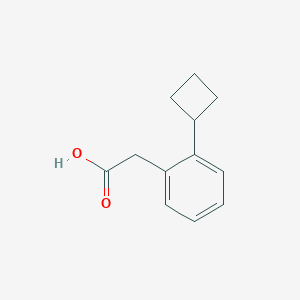
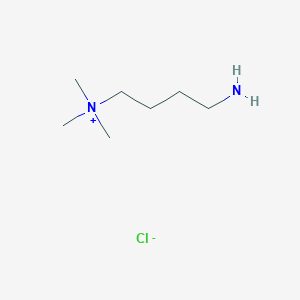
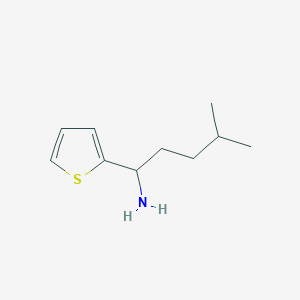
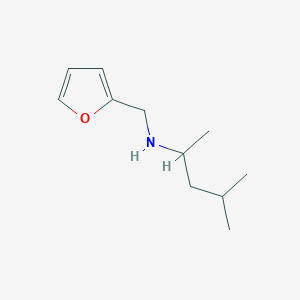
![1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid](/img/structure/B13239289.png)
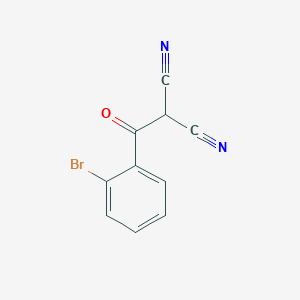
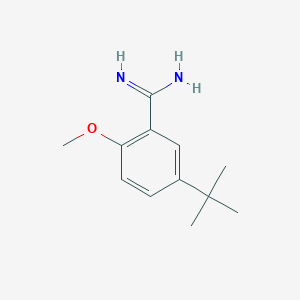
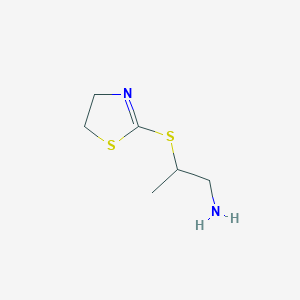

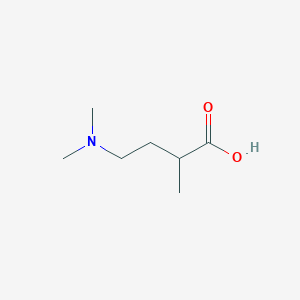

![1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.4]octane](/img/structure/B13239324.png)
![2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol](/img/structure/B13239333.png)
![[1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13239334.png)
